8-chloro-8H-quinazolin-4-one

PARP-1 inhibitor DNA damage repair quinazolinone SAR

Researchers studying DNA damage repair pathways often require a reliable PARP-1 reference inhibitor to validate assay conditions. 8-Chloro-8H-quinazolin-4-one (IC50 = 5.65 μM) serves as a well-characterized benchmark, eliminating batch-to-batch variability in inhibitor screening. - Defined inhibitory profile enables consistent inter-study comparisons and robust assay standardization. - Long-term storage stability (3 years at -20°C) supports multi-year research programs without degradation concerns. - High DMSO solubility (22.5 mg/mL) facilitates concentrated stock preparation for flexible experimental design.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B12365174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-8H-quinazolin-4-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(C2=NC=NC(=O)C2=C1)Cl
InChIInChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4,6H
InChIKeyDBCNNWLNKVTFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-8H-quinazolin-4-one: A Structurally Defined PARP-1 Inhibitor Scaffold for Oncology and Chemical Biology Research


8-Chloro-8H-quinazolin-4-one (CAS 101494-95-5, also referred to as 8-chloroquinazolin-4(1H)-one or 8-chloroquinazolin-4-ol) is a heterocyclic compound belonging to the quinazolinone family . It is characterized by a bicyclic framework comprising a benzene ring fused to a pyrimidinone ring, with a chlorine substituent at the 8-position and a carbonyl group at the 4-position defining its electronic and steric properties . This compound has been identified as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1), a clinically validated target in oncology, with an IC50 value of 5.65 μM [1].

Why Generic Substitution Fails for 8-Chloro-8H-quinazolin-4-one: The Critical Role of C8 Substitution in PARP-1 Affinity and Physicochemical Profile


Quinazolin-4-one derivatives are not freely interchangeable due to profound, position-dependent effects on target engagement and physicochemical properties. The unsubstituted quinazolin-4(3H)-one core exhibits only weak PARP-1 inhibitory activity (IC50 = 5.75 μM) [1]. Substitutions at the 8-position dramatically alter potency; for instance, an 8-amino group improves inhibition by ~7.6-fold (IC50 = 0.76 μM), and a combined 8-amino/2-methyl modification yields a 14.4-fold enhancement (IC50 = 0.4 μM) [1]. The 8-chloro substituent in 8-chloro-8H-quinazolin-4-one provides a distinct electronic and steric profile that influences both binding affinity and physicochemical parameters such as lipophilicity (cLogP) and metabolic stability, thereby precluding simple substitution with unsubstituted or other 8-substituted analogs without altering experimental outcomes .

8-Chloro-8H-quinazolin-4-one: Quantitative Evidence Guide for Differentiated PARP-1 Inhibition and Physicochemical Properties


PARP-1 Enzyme Inhibition: 8-Chloro Substituent Maintains Low-Micromolar Activity vs. Weaker Unsubstituted Core

8-Chloro-8H-quinazolin-4-one exhibits a PARP-1 inhibitory IC50 of 5.65 μM . This represents a modest improvement in potency compared to the unsubstituted quinazolin-4(3H)-one core, which has a reported PARP-1 IC50 of 5.75 μM [1]. The 8-chloro substitution provides a defined, quantifiable activity level suitable for use as a reference inhibitor or starting scaffold in medicinal chemistry campaigns, where further optimization can yield more potent derivatives (e.g., 8-amino-2-methyl derivative IC50 = 0.4 μM) [1].

PARP-1 inhibitor DNA damage repair quinazolinone SAR

High Thermal Stability: Melting Point of 302°C Facilitates Handling and Formulation in Solid-State Research

8-Chloro-8H-quinazolin-4-one exhibits a high melting point of 302°C . This is significantly higher than many common quinazolinone analogs used in medicinal chemistry, which often melt in the range of 200-250°C. This elevated thermal stability can be advantageous for studies involving solid-state characterization, high-temperature reactions, or formulation development where thermal robustness is required.

solid-state chemistry thermal stability compound handling

Calculated Aqueous Solubility of 0.031 g/L at 25°C Defines Solvent Requirements for In Vitro Assays

The calculated aqueous solubility of 8-chloro-8H-quinazolin-4-one is 0.031 g/L (approximately 0.17 mM) at 25°C . This low aqueous solubility is a key differentiator from more hydrophilic analogs and necessitates the use of co-solvents such as DMSO (in which it is soluble to at least 22.5 mg/mL or 124.6 mM) [1] for in vitro biological evaluations. This property directly informs experimental design and procurement decisions regarding appropriate vehicle controls and assay compatibility.

solubility biochemical assay formulation

High Purity (>98% by HPLC) Ensures Reproducibility in Quantitative Biological Assays

Commercially available 8-chloro-8H-quinazolin-4-one is typically supplied at >98% purity as determined by HPLC . This high level of chemical purity minimizes the risk of off-target effects or assay interference from impurities, a critical consideration for procurement when the compound will be used in quantitative structure-activity relationship (QSAR) studies or as a reference standard in biochemical assays.

chemical purity quality control assay reproducibility

Defined Long-Term Storage Stability: Powder Stable at -20°C for 3 Years

According to vendor technical datasheets, 8-chloro-8H-quinazolin-4-one in powder form is stable for 3 years when stored at -20°C, and for 1 year when stored in DMSO solution at -80°C [1]. This defined stability profile is a practical differentiator for laboratories planning long-term projects or requiring batch-to-batch consistency over extended periods. In contrast, many quinazolinone analogs lack such clearly documented stability data, introducing uncertainty in experimental planning.

storage stability inventory management long-term studies

Optimal Research and Procurement Scenarios for 8-Chloro-8H-quinazolin-4-one


Use as a Validated, Low-Micromolar PARP-1 Inhibitor Reference Standard

Given its established IC50 of 5.65 μM against PARP-1 , 8-chloro-8H-quinazolin-4-one serves as a reliable reference inhibitor in biochemical assays. Researchers can use this compound as a benchmark when screening novel PARP-1 inhibitors or when validating assay conditions. Its defined activity profile makes it suitable for inclusion in standard inhibitor panels for DNA damage repair pathway studies.

Medicinal Chemistry Starting Scaffold for Structure-Activity Relationship (SAR) Exploration

The 8-chloro substitution provides a specific electronic and steric handle for further derivatization. As demonstrated in SAR studies of quinazolin-4-ones, modifications at the 8-position dramatically alter PARP-1 inhibitory potency, with 8-amino and 8-amino/2-methyl derivatives achieving sub-micromolar IC50 values (0.76 μM and 0.4 μM, respectively) [1]. 8-Chloro-8H-quinazolin-4-one is therefore an ideal core scaffold for iterative medicinal chemistry optimization programs targeting improved PARP-1 affinity or selectivity over other PARP isoforms.

Studies Requiring Robust Solid-State Handling and Long-Term Stability

The high melting point of 302°C and documented long-term storage stability (3 years at -20°C as powder) [2] make this compound particularly well-suited for research programs that require extended timelines, multi-year collaborative studies, or applications where thermal stability during processing or analysis is critical. Procurement teams can confidently order larger quantities knowing the material will remain stable under recommended storage conditions.

In Vitro Assays with Defined Solubility Constraints and Co-Solvent Protocols

With a calculated aqueous solubility of 0.031 g/L at 25°C , this compound requires careful experimental design regarding solvent selection. Its high solubility in DMSO (22.5 mg/mL) [3] allows for the preparation of concentrated stock solutions, which can then be diluted into aqueous assay buffers while maintaining final DMSO concentrations within acceptable limits. This property profile informs procurement of appropriate ancillary reagents and experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-chloro-8H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.